(Rac)-Atropine-d3: A Comprehensive Technical Guide
(Rac)-Atropine-d3: A Comprehensive Technical Guide
This in-depth technical guide provides a detailed overview of the core chemical and physical properties of (Rac)-Atropine-d3, a deuterated isotopologue of atropine. It is intended for researchers, scientists, and drug development professionals. This guide covers essential data, experimental protocols, and the mechanistic pathways of its non-deuterated counterpart, atropine.
Core Chemical and Physical Properties
(Rac)-Atropine-d3, with the CAS number 1276197-36-4, is a stable, isotopically labeled form of atropine where three hydrogen atoms on the N-methyl group are replaced with deuterium.[1][2][3] This substitution results in a higher molecular weight compared to atropine.[4] Deuterated compounds like (Rac)-Atropine-d3 are invaluable as internal standards in quantitative analysis by mass spectrometry and as tracers in pharmacokinetic studies.[5]
Data Presentation: Chemical and Physical Properties of (Rac)-Atropine-d3
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₀D₃NO₃ | |
| Molecular Weight | 292.39 g/mol | |
| CAS Number | 1276197-36-4 | |
| Appearance | White to off-white solid powder | |
| Melting Point | 113 - 115 °C | |
| Boiling Point | A boiling point for (Rac)-Atropine-d3 is not experimentally determined. The boiling point of atropine is estimated to be 431.53°C, with sublimation occurring at 83–88 °C under reduced pressure. The effect of deuteration on the boiling point is expected to be minimal. | |
| Solubility | - Ethanol: ≥ 16 mg/mL (54.72 mM)- DMSO: ≥ 10 mg/mL (34.20 mM)- DMF: ≥ 2 mg/mL (6.84 mM) | |
| IUPAC Name | (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |
| InChI Key | RKUNBYITZUJHSG-FIBGUPNXSA-N | |
| SMILES | [2H]C([2H])([2H])N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Storage Temperature | 2-8°C | |
| Purity | ≥98% |
Signaling Pathways of Atropine
Atropine, and by extension (Rac)-Atropine-d3, functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the action of the neurotransmitter acetylcholine at M1, M2, M3, M4, and M5 receptor subtypes, thereby inhibiting parasympathetic nerve effects. The physiological consequences of this blockade are tissue-specific and depend on the distribution of the muscarinic receptor subtypes.
Experimental Protocols
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using (Rac)-Atropine-d3 as an Internal Standard
This protocol outlines a general procedure for the quantification of atropine in a biological matrix (e.g., plasma) using (Rac)-Atropine-d3 as an internal standard.
1. Preparation of Stock and Working Solutions:
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Analyte Stock Solution: Prepare a stock solution of unlabeled atropine in methanol at a concentration of 1 mg/mL.
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Internal Standard Stock Solution: Prepare a stock solution of (Rac)-Atropine-d3 in methanol at a concentration of 1 mg/mL.
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Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.
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Internal Standard Spiking Solution: Prepare a working solution of (Rac)-Atropine-d3 at a fixed concentration in the appropriate solvent for spiking into samples.
2. Sample Preparation:
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To 100 µL of the plasma sample, calibrator, or quality control sample, add a precise volume of the (Rac)-Atropine-d3 internal standard spiking solution.
-
Vortex the samples to ensure thorough mixing.
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Perform protein precipitation by adding a suitable volume of a precipitating agent (e.g., acetonitrile).
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Vortex vigorously for 1 minute.
-
Centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
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Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Chromatographic Column: A suitable C18 reversed-phase column.
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Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
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Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
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Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both atropine and (Rac)-Atropine-d3.
4. Data Analysis:
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Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the response ratio of the calibrators against their known concentrations.
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Determine the concentration of atropine in the unknown samples by interpolating their response ratios onto the calibration curve.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general methodology for the ¹H NMR analysis of (Rac)-Atropine-d3.
1. Sample Preparation:
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Dissolve an appropriate amount of (Rac)-Atropine-d3 in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the ¹H nucleus.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include:
-
Number of scans (NS): 16 or more for good signal-to-noise.
-
Relaxation delay (D1): 1-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).
-
4. Data Processing and Analysis:
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Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons.
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Analyze the chemical shifts, coupling constants, and multiplicities of the signals to confirm the structure of (Rac)-Atropine-d3. The absence of a signal corresponding to the N-methyl protons and the presence of other characteristic atropine signals will confirm the identity and isotopic labeling of the compound.
Experimental Workflows
Workflow for Pharmacokinetic Studies
(Rac)-Atropine-d3 is an ideal tool for pharmacokinetic (PK) studies of atropine. The following workflow outlines a typical experimental design.
References
- 1. Atropine - Sciencemadness Wiki [sciencemadness.org]
- 2. (Rac)-Atropine-d3 | 1276197-36-4 [sigmaaldrich.com]
- 3. (Rac)-Atropine-d3 | 1276197-36-4 [sigmaaldrich.com]
- 4. (Rac)-Atropine-d3 ((Rac)-Tropine tropate-d3; (Rac)-Hyoscyamine-d3) | Isotope-Labeled Compounds | 1276197-36-4 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
